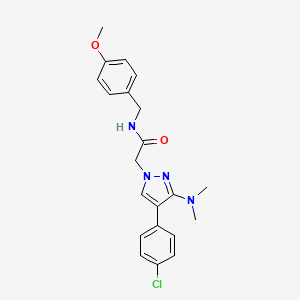
2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H23ClN4O2 and its molecular weight is 398.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18ClN3O
- Molecular Weight : 303.79 g/mol
- CAS Number : 956792-44-2
The structure features a pyrazole ring, a dimethylamino group, and a chlorophenyl moiety, which are crucial for its biological activity. The presence of methoxybenzyl enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.85 | |
| Benzamide derivatives | A549 | 3.0 | |
| Doxorubicin (control) | MCF-7 | 0.5 |
In vitro assays demonstrated that the compound significantly inhibits the growth of MCF-7 breast cancer cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin.
Anti-Cholinesterase Activity
Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. The compound's structural similarity to known inhibitors suggests potential anti-cholinesterase activity.
| Compound | Enzyme Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | AChE | 28.3 ± 5.1 | |
| Donepezil (control) | AChE | 13.62 ± 0.21 |
The compound exhibited moderate inhibition against acetylcholinesterase (AChE), indicating its potential applicability in Alzheimer’s treatment.
The biological activity of this compound is hypothesized to stem from several mechanisms:
- Inhibition of Cell Proliferation : The pyrazole core is known to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Cholinergic Modulation : By inhibiting AChE, the compound may enhance cholinergic transmission, which is beneficial in neurodegenerative conditions.
- Interaction with Signaling Pathways : Preliminary molecular docking studies suggest that this compound may interact with key proteins involved in cancer signaling pathways, although further studies are required for validation.
Case Studies and Research Findings
Several studies have explored related compounds and their biological effects:
- A study on pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the side chains can enhance activity and selectivity .
- Another investigation highlighted the potential of similar compounds as dual-action agents targeting both cancer proliferation and neurodegeneration .
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-25(2)21-19(16-6-8-17(22)9-7-16)13-26(24-21)14-20(27)23-12-15-4-10-18(28-3)11-5-15/h4-11,13H,12,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVKYOSGOFAAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













